molecular formula C20H33N3O2 B2735697 1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea CAS No. 1796237-85-8

1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea

Cat. No.: B2735697
CAS No.: 1796237-85-8
M. Wt: 347.503
InChI Key: KVQWQFFNNPTVBZ-UHFFFAOYSA-N
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Description

1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea is a complex organic compound that features a piperidine ring, an adamantyl group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea typically involves multiple steps, starting with the preparation of the adamantyl acetyl chloride, which is then reacted with piperidine to form the intermediate. This intermediate is subsequently treated with dimethylurea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and specificity, while the piperidine and dimethylurea moieties may contribute to its overall pharmacokinetic and pharmacodynamic properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea: A similar compound with a slightly different structure, used as a soluble epoxide hydrolase inhibitor.

    Piperidine derivatives: A broad class of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Uniqueness

1-{1-[2-(Adamantan-1-YL)acetyl]piperidin-4-YL}-3,3-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides rigidity and hydrophobicity, while the piperidine ring and dimethylurea moiety offer versatility in chemical reactivity and biological interactions.

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.

Properties

IUPAC Name

3-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-22(2)19(25)21-17-3-5-23(6-4-17)18(24)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h14-17H,3-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQWQFFNNPTVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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